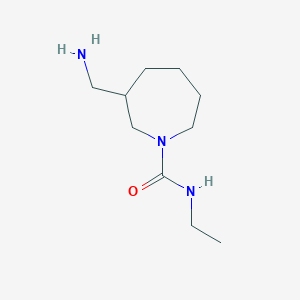

3-(aminomethyl)-N-ethylazepane-1-carboxamide

Description

3-(aminomethyl)-N-ethylazepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. This compound is characterized by the presence of an aminomethyl group and an ethyl group attached to the azepane ring, along with a carboxamide functional group.

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-(aminomethyl)-N-ethylazepane-1-carboxamide |

InChI |

InChI=1S/C10H21N3O/c1-2-12-10(14)13-6-4-3-5-9(7-11)8-13/h9H,2-8,11H2,1H3,(H,12,14) |

InChI Key |

ZLIRYEPTRPHCPK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCCCC(C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-ethylazepane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of azepane with formaldehyde and ethylamine under acidic conditions to introduce the aminomethyl and ethyl groups. The resulting intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-ethylazepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives of the azepane ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted azepane derivatives with various functional groups.

Scientific Research Applications

3-(aminomethyl)-N-ethylazepane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-ethylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(aminomethyl)-N-methylazepane-1-carboxamide: Similar structure with a methyl group instead of an ethyl group.

3-(aminomethyl)-N-propylazepane-1-carboxamide: Similar structure with a propyl group instead of an ethyl group.

3-(aminomethyl)-N-butylazepane-1-carboxamide: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

3-(aminomethyl)-N-ethylazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group may influence the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy in biological systems.

Biological Activity

3-(aminomethyl)-N-ethylazepane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique azepane ring structure, which contributes to its biological activity. The presence of an amine and a carboxamide group enhances its solubility and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Modulation of apoptosis signaling |

These values indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, suggesting potential as an anticancer agent.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have shown promising results in tumor reduction when treated with this compound, indicating its efficacy in a physiological context.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study in Breast Cancer : A study involving MCF-7 xenografts treated with the compound demonstrated a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.

- Case Study in Prostate Cancer : In an experimental model using PC-3 cells, treatment with the compound resulted in decreased tumor growth rates and altered expression levels of key regulatory proteins involved in cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.